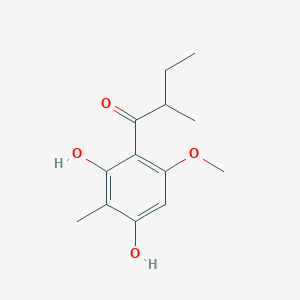
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is a compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its intriguing biological activities and has been isolated from various natural sources .
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoids and isoflavonoids.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it inhibits viral neuraminidases, preventing the virus from budding from the host cell . In cancer cells, it interacts with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one include other chalcones such as:
2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone: Exhibits similar biological activities but with different potency and specificity.
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone: Another chalcone derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
918896-70-5 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H18O4/c1-5-7(2)12(15)11-10(17-4)6-9(14)8(3)13(11)16/h6-7,14,16H,5H2,1-4H3 |
InChI-Schlüssel |
FDTJSHFNUMGUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


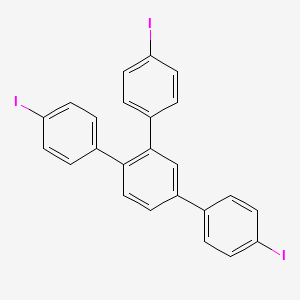
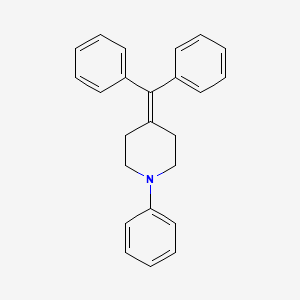

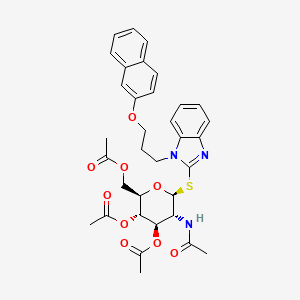
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)
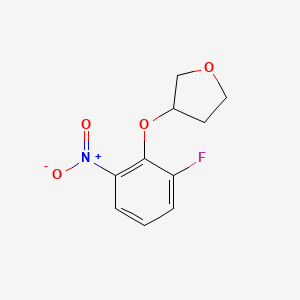
![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)

![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)
